molecular formula C14H23NO2 B14667330 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one CAS No. 36871-43-9

2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one

Katalognummer: B14667330
CAS-Nummer: 36871-43-9
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: JDQNJTCLFUOCRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentanone ring and an oxazine moiety

Vorbereitungsmethoden

The synthesis of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one typically involves multiple steps. One common synthetic route includes the reaction of cyclopentanone with a suitable oxazine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets. The oxazine moiety can interact with enzymes and receptors, modulating their activity. The cyclopentanone ring can also participate in various biochemical pathways, influencing the compound’s overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    2,4,6-Trimethyl-1,3,5-dithiazine: Shares structural similarities but differs in the presence of sulfur atoms.

    1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl: Another related compound with a different ring structure.

    2,4,6-Trimethyl-[1,3,5]dithiazinane: Similar in structure but with different functional groups

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one.

Eigenschaften

CAS-Nummer

36871-43-9

Molekularformel

C14H23NO2

Molekulargewicht

237.34 g/mol

IUPAC-Name

2-[2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one

InChI

InChI=1S/C14H23NO2/c1-10-9-14(2,3)15-13(17-10)8-7-11-5-4-6-12(11)16/h10-11H,4-9H2,1-3H3

InChI-Schlüssel

JDQNJTCLFUOCRX-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(N=C(O1)CCC2CCCC2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.